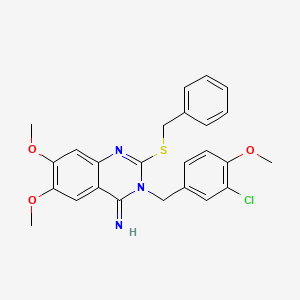

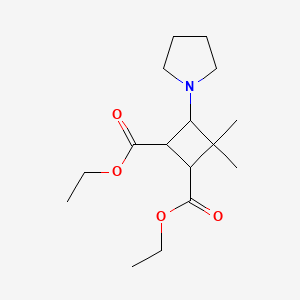

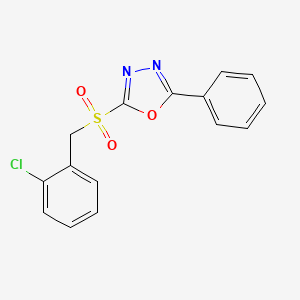

![molecular formula C21H14Cl2N2O3S B3037317 2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 477859-12-4](/img/structure/B3037317.png)

2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Overview

Description

Scientific Research Applications

Anticancer Evaluation

2,4-Dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide and its derivatives have been explored for their potential anticancer effects. A study by Ravichandiran et al. (2019) found that certain phenylaminosulfanyl-1,4-naphthoquinone derivatives showed significant cytotoxic activity against various human cancer cell lines, such as A549, HeLa, and MCF-7, while exhibiting low toxicity in normal human kidney HEK293 cells. These compounds were found to induce apoptosis and arrest the cell cycle at the G1 phase, highlighting their potential as anticancer agents.

Antimicrobial Properties

The compound and its related structures have shown promising antimicrobial properties. For instance, Darwish et al. (2014) explored the synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety, which exhibited significant in vitro antibacterial and antifungal activities. This suggests the potential use of these compounds in the development of new antimicrobial agents.

Antipathogenic Activity

Compounds related to 2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide have been studied for their antipathogenic activity. Limban et al. (2011) synthesized acylthioureas with significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety was correlated with enhanced anti-pathogenic activity.

Applications in Photographic Technology

The chemical structure has also been utilized in the field of photographic technology. Qiao Yong-mei (2011) reported the synthesis of a new cyan dye-forming coupler containing a sulfone group for use in photographic applications.

Herbicidal Potential

The derivatives of the compound have been investigated for potential use as herbicides. Cremlyn and Cronje (1979) synthesized various chlorohydroxybenzenesulfonyl derivatives, demonstrating their interest as potential herbicides based on their ir and nmr spectral characteristics.

Material Science Applications

In material science, particularly in the synthesis of colorless and transparent polyimide films, the compound and its derivatives have shown relevance. Jeon et al. (2022) investigated the use of different diamine monomers, including sulfone-containing ones, for synthesizing polyimide films with varying thermal, mechanical, and optical properties.

Safety and Hazards

properties

IUPAC Name |

2,4-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O3S/c1-13-2-6-17(7-3-13)29(27,28)20-9-5-16(10-14(20)12-24)25-21(26)18-8-4-15(22)11-19(18)23/h2-11H,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUYCCUUDPYIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

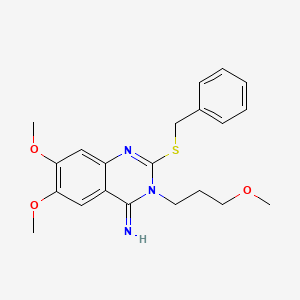

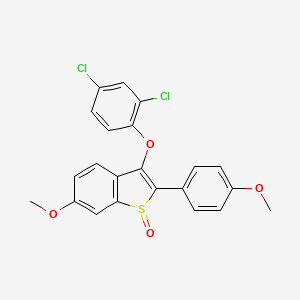

![3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B3037238.png)

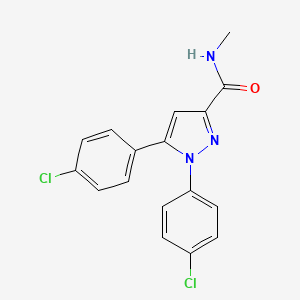

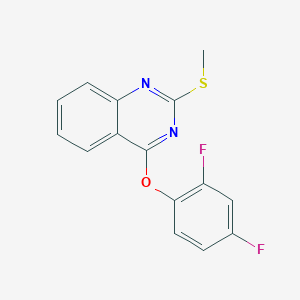

![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3037240.png)

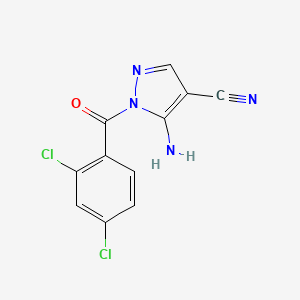

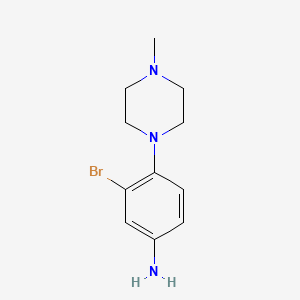

![5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B3037244.png)

![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)

methanone](/img/structure/B3037250.png)